![molecular formula C12H18FNO B2690932 1-{[1-(4-Fluorophenyl)ethyl]amino}-2-methylpropan-2-ol CAS No. 1249614-65-0](/img/structure/B2690932.png)

1-{[1-(4-Fluorophenyl)ethyl]amino}-2-methylpropan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-{[1-(4-Fluorophenyl)ethyl]amino}-2-methylpropan-2-ol” is a chemical compound with the molecular formula C12H18FNO. It has a molecular weight of 211.28 . This compound is used for research purposes .

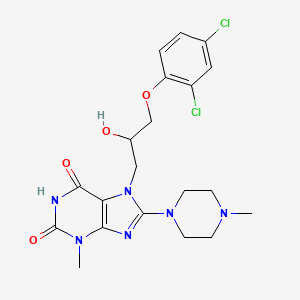

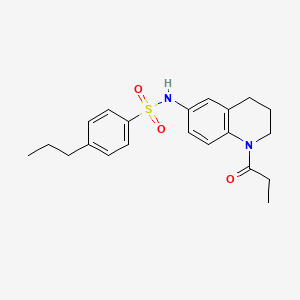

Molecular Structure Analysis

The molecular structure of “1-{[1-(4-Fluorophenyl)ethyl]amino}-2-methylpropan-2-ol” consists of 12 carbon atoms, 18 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom .Physical And Chemical Properties Analysis

The specific physical and chemical properties of “1-{[1-(4-Fluorophenyl)ethyl]amino}-2-methylpropan-2-ol” such as boiling point and storage conditions are not provided in the available resources .Scientific Research Applications

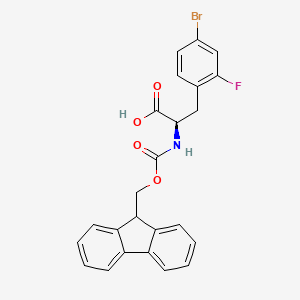

Asymmetric Synthesis

This compound can give rise to chiral intermediates, which find wide application in asymmetric synthesis . Asymmetric synthesis is a method used to create organic compounds with a high degree of stereochemical purity. This is particularly important in the field of pharmaceuticals, where the biological activity of a molecule often depends on its stereochemistry .

Synthesis of Aminophosphine

The compound was treated with triflic anhydride to yield the corresponding (S,S)-triflate 2, which is a valuable intermediate in the future synthesis of aminophosphine . Aminophosphines are used in asymmetric catalysis, a process that is crucial in the production of many pharmaceuticals .

NMR Analysis

The compound can be used for structural considerations based upon H(1)-NMR spectroscopy . NMR spectroscopy is a powerful tool used by chemists to determine the structure of organic compounds .

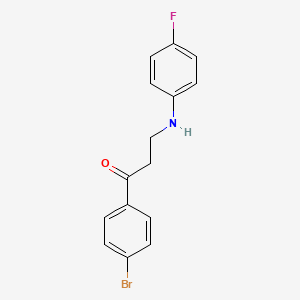

Betti Reaction

The compound can be obtained through the Betti reaction . The Betti reaction is a condensation between 2-naphthol, aryl aldehydes, and ammonia or amines, yielding aminobenzylnaphthols .

Chiral Ligands

These enantiopure intermediates were applied in asymmetric synthesis both as chiral starting materials and as chiral ligands, due to the simultaneous presence of nitrogen and oxygen, acting as potential metal-coordinating atoms .

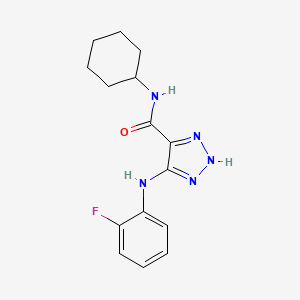

Antiviral Activity

Indole derivatives, which can be synthesized from this compound, possess various biological activities, including antiviral activity . These derivatives have been found to inhibit a broad range of RNA and DNA viruses .

Anti-inflammatory Activity

Some derivatives of this compound have shown anti-inflammatory and analgesic activities along with a low ulcerogenic index, making them potential candidates for the development of new anti-inflammatory drugs .

Anticancer Activity

Indole derivatives, which can be synthesized from this compound, have shown anticancer activity . This makes them potential candidates for the development of new anticancer drugs .

Safety and Hazards

properties

IUPAC Name |

1-[1-(4-fluorophenyl)ethylamino]-2-methylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FNO/c1-9(14-8-12(2,3)15)10-4-6-11(13)7-5-10/h4-7,9,14-15H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIXJHMNUABXNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)NCC(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[1-(4-Fluorophenyl)ethyl]amino}-2-methylpropan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(propan-2-yl)-1H-imidazol-4-yl]methanamine](/img/structure/B2690849.png)

![rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate](/img/no-structure.png)

![N-(2-chloroethyl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2690856.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2690861.png)

![4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2690864.png)

![2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B2690870.png)